4-Nitrophenyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of WWL-154 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the p-nitrophenyl carbamate group, which is crucial for its activity as a serine hydrolase inhibitor . The reaction conditions often involve the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles to ensure scalability and consistency.
Chemical Reactions Analysis
WWL-154 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the p-nitrophenyl carbamate group, which is central to the compound’s activity.
Scientific Research Applications
WWL-154 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and reaction mechanisms. In biology, it helps researchers understand the role of serine hydrolases in various biological processes. In medicine, WWL-154 is being investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the endocannabinoid system . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WWL-154 involves its interaction with serine hydrolase and fatty acid amide hydrolase FAAH-4. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition affects various molecular pathways, particularly those related to the metabolism of fatty acid amides . By blocking the activity of these enzymes, WWL-154 can modulate biological processes that are critical for maintaining homeostasis.
Comparison with Similar Compounds
WWL-154 is unique compared to other similar compounds due to its specific inhibition of serine hydrolase and fatty acid amide hydrolase FAAH-4. Similar compounds include JZL184, which also targets fatty acid amide hydrolase but has different structural features and activity profiles . Another related compound is PF-3845, which is known for its potent inhibition of fatty acid amide hydrolase but differs in its chemical structure and mechanism of action . These comparisons highlight the distinct properties of WWL-154 and its potential advantages in various applications.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(4-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-25-16-6-2-14(3-7-16)19-10-12-20(13-11-19)18(22)26-17-8-4-15(5-9-17)21(23)24/h2-9H,10-13H2,1H3 |
InChI Key |
TULVXRNEEQWFGU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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